molecular formula C24H27N3O5S B7691744 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B7691744
M. Wt: 469.6 g/mol
InChI Key: ZCRDDIJAQDKZIW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide, also known as DPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPPA is a sulfonamide derivative that was first synthesized in 2014 by a group of researchers led by Dr. Hiroshi Nagase at the University of Tsukuba in Japan. Since then, DPPA has been the subject of several studies investigating its mechanism of action and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression in cells. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of key enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide for lab experiments is its relatively straightforward synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide. One potential area of research is in the development of this compound-based cancer therapies. Additionally, this compound could be used as a tool for studying the role of HDAC and topoisomerase II in cancer cell growth and proliferation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3,4-dimethoxyphenethylamine, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide derivative. This intermediate is then reacted with pyridine-2-carboxaldehyde to form the final product, this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide has been shown to have potential applications in several fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer therapy.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-31-22-12-11-21(16-23(22)32-2)33(29,30)27(15-13-19-8-4-3-5-9-19)18-24(28)26-17-20-10-6-7-14-25-20/h3-12,14,16H,13,15,17-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRDDIJAQDKZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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